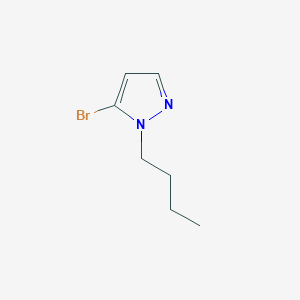

5-Bromo-1-butyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11BrN2 |

|---|---|

Molecular Weight |

203.08 g/mol |

IUPAC Name |

5-bromo-1-butylpyrazole |

InChI |

InChI=1S/C7H11BrN2/c1-2-3-6-10-7(8)4-5-9-10/h4-5H,2-3,6H2,1H3 |

InChI Key |

MMMPCOYSIXYEEG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=CC=N1)Br |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 5-Bromo-1-butyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-1-butyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a probable synthetic route based on established methodologies, predicted characterization data, and the necessary experimental protocols.

Synthesis

The most plausible and widely utilized method for the synthesis of this compound is the N-alkylation of 5-bromopyrazole with a suitable butylating agent, such as 1-bromobutane or 1-iodobutane. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the alkyl halide.

The regioselectivity of the alkylation (N1 vs. N2) is a critical aspect of pyrazole chemistry. For many substituted pyrazoles, alkylation often yields a mixture of isomers. However, the choice of reaction conditions, including the base and solvent, can significantly influence the outcome.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved via the N-alkylation of 5-bromopyrazole. This process involves the deprotonation of 5-bromopyrazole followed by the introduction of the butyl group.

Caption: Synthetic pathway for this compound via N-alkylation.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of this compound, derived from analogous procedures for N-alkylation of pyrazoles.

Synthesis of this compound

Materials:

-

5-Bromopyrazole

-

1-Bromobutane (or 1-Iodobutane)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of 5-bromopyrazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The exact ratio of the solvents should be determined by TLC analysis.

Characterization

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. The following tables summarize the expected quantitative data based on the analysis of structurally similar N-alkylated pyrazoles.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C7H11BrN2 |

| Molecular Weight | 203.08 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | H-3 (pyrazole ring) |

| ~6.3 | d | 1H | H-4 (pyrazole ring) |

| ~4.1 | t | 2H | N-CH2-CH2-CH2-CH3 |

| ~1.8 | m | 2H | N-CH2-CH2-CH2-CH3 |

| ~1.3 | m | 2H | N-CH2-CH2-CH2-CH3 |

| ~0.9 | t | 3H | N-CH2-CH2-CH2-CH3 |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-3 (pyrazole ring) |

| ~120 | C-5 (pyrazole ring, C-Br) |

| ~110 | C-4 (pyrazole ring) |

| ~50 | N-CH2- |

| ~32 | -CH2- |

| ~20 | -CH2- |

| ~13 | -CH3 |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 202/204 | [M]+, Molecular ion peak (presence of Br isotopes) |

| 147/149 | [M - C4H9]+ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Bond |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2960-2850 | C-H stretching (aliphatic) |

| ~1500-1400 | C=C and C=N stretching (pyrazole ring) |

| ~600-500 | C-Br stretching |

Experimental Workflow Diagram

The overall experimental workflow for the synthesis and characterization of this compound is depicted below.

Caption: Experimental workflow for synthesis and characterization.

Spectroscopic Analysis of 5-Bromo-1-butyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-1-butyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogues. The included experimental protocols are standardized methodologies applicable to the analysis of this and similar compounds.

Molecular Structure

This compound is a substituted pyrazole with a butyl group attached to one of the nitrogen atoms of the pyrazole ring and a bromine atom at the 5-position. The structural formula is C₇H₁₁BrN₂ and the molecular weight is 203.08 g/mol .

Spectroscopic Data Summary

The following tables summarize the predicted and representative spectroscopic data for this compound based on the analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.50 | d | 1H | H-3 |

| ~6.30 | d | 1H | H-4 |

| ~4.10 | t | 2H | N-CH ₂-(CH₂)₂-CH₃ |

| ~1.85 | m | 2H | N-CH₂-CH ₂-CH₂-CH₃ |

| ~1.35 | m | 2H | N-(CH₂)₂-CH ₂-CH₃ |

| ~0.95 | t | 3H | N-(CH₂)₃-CH ₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~140.0 | C-3 |

| ~120.0 | C-5 |

| ~110.0 | C-4 |

| ~50.0 | N -CH₂-(CH₂)₂-CH₃ |

| ~32.0 | N-CH₂-C H₂-CH₂-CH₃ |

| ~20.0 | N-(CH₂)₂-C H₂-CH₃ |

| ~13.5 | N-(CH₂)₃-C H₃ |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 202/204 | [M]⁺ (Molecular ion peak with Br isotopes) |

| 147/149 | [M - C₄H₉]⁺ |

| 121/123 | [C₃H₂BrN₂]⁺ |

| 81 | [C₄H₉]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2960-2850 | Strong | C-H stretching (aliphatic) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching (pyrazole ring) |

| ~1465 and ~1380 | Medium | C-H bending (aliphatic) |

| ~1100-1000 | Medium | C-N stretching |

| Below 800 | Strong | C-Br stretching |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-160 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Procedure:

-

Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The compound will be separated from any impurities and introduced into the mass spectrometer. For direct infusion, dissolve the sample in a suitable solvent and introduce it directly into the ion source.

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

Procedure:

-

Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire a background spectrum of the clean ATR crystal. Then, acquire the sample spectrum. The instrument records an interferogram, which is then Fourier-transformed to produce the IR spectrum.

-

Data Presentation: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-1-butyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 5-Bromo-1-butyl-1H-pyrazole. Due to the absence of a publicly available, complete experimental dataset for this specific molecule, this document presents a detailed analysis based on established principles of NMR spectroscopy and data from analogous substituted pyrazole compounds. The information herein is intended to serve as a robust reference for researchers and professionals engaged in the synthesis, characterization, and application of pyrazole-containing compounds in drug discovery and development.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are derived from the analysis of structurally similar compounds and established NMR chemical shift theory.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrazole ring and the butyl chain. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms in the pyrazole ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 7.5 - 7.7 | Doublet | 2.0 - 3.0 | 1H |

| H-4 | 6.3 - 6.5 | Doublet | 2.0 - 3.0 | 1H |

| H-1' (N-CH₂) | 4.1 - 4.3 | Triplet | 7.0 - 8.0 | 2H |

| H-2' (-CH₂-) | 1.7 - 1.9 | Sextet | 7.0 - 8.0 | 2H |

| H-3' (-CH₂-) | 1.3 - 1.5 | Sextet | 7.0 - 8.0 | 2H |

| H-4' (-CH₃) | 0.9 - 1.0 | Triplet | 7.0 - 8.0 | 3H |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 138 - 142 |

| C-4 | 110 - 114 |

| C-5 | 130 - 134 |

| C-1' (N-CH₂) | 50 - 54 |

| C-2' (-CH₂-) | 31 - 35 |

| C-3' (-CH₂-) | 19 - 23 |

| C-4' (-CH₃) | 13 - 15 |

Experimental Protocols

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectra.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other suitable solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

For ¹³C NMR, a more concentrated sample is generally required, typically 20-50 mg in 0.6-0.7 mL of solvent.

-

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift scale.

-

Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz (or higher for better resolution)

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 (can be increased for dilute samples)

-

Spectral Width: 0-12 ppm

-

Temperature: 298 K

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H frequency)

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30')

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Spectral Width: 0-200 ppm

-

Decoupling: Proton broadband decoupling

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the NMR analysis of this compound.

Caption: Molecular structure of this compound highlighting distinct proton and carbon environments.

Caption: A streamlined workflow for the NMR analysis of this compound.

Mass Spectrometry Analysis of 5-Bromo-1-butyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Bromo-1-butyl-1H-pyrazole. This document outlines detailed experimental protocols, data presentation, and the fundamental principles behind the mass spectrometric fragmentation of this compound, offering a valuable resource for researchers in analytical chemistry and drug development.

Introduction

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms and is a common scaffold in many biologically active compounds.[1][2] The presence of a bromine atom and a butyl group on the pyrazole core influences its physicochemical properties and, consequently, its behavior in a mass spectrometer. Understanding the mass spectrometric characteristics of this compound is crucial for its identification, characterization, and quantification in various matrices.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[3] This technique provides information about the molecular weight and structure of a compound through the analysis of its fragmentation pattern upon ionization.[4] For halogenated compounds like this compound, the isotopic distribution of bromine (79Br and 81Br in an approximate 1:1 ratio) results in a characteristic M+2 peak, which is a key indicator in its mass spectrum.[5]

This guide will detail the methodologies for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), providing a solid foundation for its analytical characterization.

Predicted Mass Spectral Data

The following table summarizes the predicted mass-to-charge ratios for the molecular ion and key fragments of this compound. These predictions are based on the known fragmentation patterns of pyrazoles and halogenated organic compounds.[4][6]

| Ion | Predicted m/z | Notes |

| [M]+• | 216/218 | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom. |

| [M-C4H9]+ | 159/161 | Loss of the butyl group, a common fragmentation for N-alkylated compounds. |

| [M-Br]+ | 137 | Loss of the bromine atom. |

| [C4H9]+ | 57 | Butyl cation, a common fragment from the alkyl chain. |

| [C3H3N2]+ | 67 | Fragment corresponding to the pyrazole ring after loss of substituents. |

Experimental Protocols

The following protocols are adapted from established methods for the analysis of structurally related compounds, such as synthetic cannabinoids with a brominated heterocyclic core.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.

3.1.1. Sample Preparation

A dilute solution of the analyte in a volatile organic solvent is required.

-

Procedure:

-

Dissolve a small amount of this compound in methanol to a final concentration of approximately 1 mg/mL.

-

Perform serial dilutions as necessary to achieve the desired concentration for analysis.

-

3.1.2. Instrumentation and Parameters

-

Instrument: Agilent 5975 Series GC/MSD System or equivalent.[7]

-

Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar non-polar column.[7]

-

Carrier Gas: Helium with a constant flow rate of 1.46 mL/min.[7]

-

Injection Port Temperature: 265 °C.[7]

-

Injection Type: Splitless injection.[7]

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 0.5 min.

-

Ramp: 30 °C/min to 320 °C.

-

Hold: 2.0 min at 320 °C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 40-550 m/z.[7]

-

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS is a high-resolution mass spectrometry technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.

3.2.1. Sample Preparation

-

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Dilute the stock solution with the initial mobile phase composition to the desired concentration.

-

3.2.2. Instrumentation and Parameters

-

Instrument: Agilent 6520 Accurate-Mass Q-TOF LC/MS or equivalent.

-

Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[7]

-

Mobile Phase:

-

A: 10 mM Ammonium formate in water, pH 3.0.[7]

-

B: 0.1% Formic acid in acetonitrile.

-

-

Gradient:

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Autosampler Temperature: 15 °C.[7]

-

Injection Volume: 10 µL.[7]

-

QTOF Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3500 V.

-

Fragmentor Voltage: 120 V.

-

Skimmer Voltage: 65 V.

-

Gas Temperature: 325 °C.

-

Drying Gas Flow: 10 L/min.

-

Nebulizer Pressure: 45 psig.

-

TOF MS Scan Range: 100-510 Da.[7]

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the mass spectrometry experiments.

Caption: General workflow for the mass spectrometry analysis of this compound.

Caption: Predicted fragmentation pathway for this compound in EI-MS.

References

- 1. chim.it [chim.it]

- 2. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. cfsre.org [cfsre.org]

Crystal Structure of 5-Bromo-1-butyl-1H-pyrazole Derivatives: A Technical Guide

Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a specific entry for the crystal structure of 5-Bromo-1-butyl-1H-pyrazole. The following guide is constructed based on the analysis of closely related bromo-pyrazole derivatives to provide researchers, scientists, and drug development professionals with a representative technical framework. The data and protocols presented herein are illustrative and should be adapted based on experimental findings for the specific compound of interest.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole ring and the influence of the bromo and butyl substituents on their physicochemical properties. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for rational drug design, polymorphism screening, and the development of novel materials. This guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of such compounds and presents a representative summary of the expected crystallographic data.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.

Synthesis and Crystallization

The synthesis of this compound typically involves the cyclization of a suitable precursor, followed by bromination. The general synthetic route is outlined below.

Synthesis of a Representative 5-Bromo-1-aryl-pyrazole Derivative:

A mixture of an appropriate aryl hydrazine and a diketone derivative is refluxed in a suitable solvent, such as ethanol, to yield the pyrazole core. Subsequent bromination using a reagent like N-bromosuccinimide (NBS) in a chlorinated solvent affords the 5-bromo-pyrazole derivative.

Crystallization:

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation, vapor diffusion, or cooling crystallization techniques. Common solvent systems include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof. For a representative pyrazole derivative, single crystals were obtained by slow evaporation from an ethanol solution at room temperature.[1]

X-ray Diffraction Data Collection and Structure Refinement

A single crystal of suitable size and quality is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature, often low temperatures (e.g., 100 K or 293 K), to minimize thermal vibrations. The collected data is then processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Crystallographic Data Summary

The following tables summarize representative crystallographic data for a hypothetical this compound derivative, based on published data for analogous compounds.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Representative Value |

| Empirical formula | C₇H₁₁BrN₂ |

| Formula weight | 203.08 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 9.54 Å |

| b | 9.58 Å |

| c | 11.58 Å |

| α | 90° |

| β | 105.8° |

| γ | 90° |

| Volume | 1018.5 ų |

| Z | 4 |

| Density (calculated) | 1.325 Mg/m³ |

| Absorption coefficient | 3.45 mm⁻¹ |

| F(000) | 408 |

| Data collection | |

| Theta range for data collection | 2.2° to 27.9° |

| Index ranges | -12 ≤ h ≤ 12, -12 ≤ k ≤ 12, -15 ≤ l ≤ 15 |

| Reflections collected | 7713 |

| Independent reflections | 2402 [R(int) = 0.034] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2402 / 0 / 147 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degree (°) |

| Br(1)-C(5) | 1.88 | N(1)-N(2)-C(3) | 112.5 |

| N(1)-N(2) | 1.35 | N(2)-N(1)-C(5) | 105.8 |

| N(1)-C(5) | 1.33 | N(1)-C(5)-C(4) | 110.2 |

| N(2)-C(3) | 1.34 | C(3)-C(4)-C(5) | 104.5 |

| C(3)-C(4) | 1.39 | N(2)-C(3)-C(4) | 107.0 |

| C(4)-C(5) | 1.38 | ||

| N(1)-C(6) | 1.47 | ||

| C(6)-C(7) | 1.52 | ||

| C(7)-C(8) | 1.53 | ||

| C(8)-C(9) | 1.52 |

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a novel compound.

Caption: Workflow for Crystal Structure Determination.

Conclusion

While the specific crystal structure of this compound is not currently available in the public domain, this guide provides a comprehensive framework for its determination and analysis based on established methodologies and data from closely related compounds. The provided experimental protocols, representative crystallographic data, and workflow visualization serve as a valuable resource for researchers engaged in the synthesis and characterization of novel pyrazole derivatives for applications in drug discovery and materials science. It is anticipated that future research will lead to the elucidation of the precise crystal structure of the title compound, further enriching our understanding of this important class of heterocyclic molecules.

References

The Pyrazole Core: A Privileged Scaffold in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold" in modern drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and development of novel pyrazole compounds, with a focus on their therapeutic applications, synthesis, and mechanisms of action.

A Rich History: From Discovery to Clinical Significance

The journey of pyrazole began in 1883 when German chemist Ludwig Knorr first coined the term.[1] Just over a decade later, in 1898, Hans von Pechmann reported the first synthesis of pyrazole itself from the reaction of acetylene with diazomethane.[1] For many years, pyrazoles remained primarily of academic interest. A significant milestone was reached in 1959 with the isolation of the first naturally occurring pyrazole, 1-pyrazolyl-alanine, from watermelon seeds, hinting at the biological relevance of this heterocyclic system.

The therapeutic potential of pyrazole derivatives began to be realized with the development of early synthetic drugs. Antipyrine (phenazone), a pyrazolone derivative, was one of the first synthetic analgesics and antipyretics to be widely used. This early success spurred further research, leading to the discovery of a plethora of biologically active pyrazole compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3] Today, pyrazole-containing drugs are integral to the therapeutic landscape, with prominent examples such as the anti-inflammatory drug celecoxib and the anabolic steroid stanozolol.[4]

A timeline of key milestones in the history of pyrazole discovery is presented below.

Therapeutic Applications and Quantitative Bioactivity

The broad therapeutic utility of pyrazole derivatives is a testament to their chemical versatility. The following sections summarize key therapeutic areas with representative quantitative data.

Anti-inflammatory and Analgesic Activity

One of the most well-established applications of pyrazole compounds is in the management of pain and inflammation. The selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib, is a prime example.[5] The selectivity of COX-2 inhibitors over COX-1 is crucial for reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5]

| Compound | Target | IC50 (µM) | In Vivo Activity | Reference |

| Celecoxib | COX-2 | 0.04 | Reduces paw edema in rats | [6] |

| Rofecoxib | COX-2 | 0.018 | Analgesic and anti-inflammatory | [7] |

| N9 (Carboxyphenylhydrazone derivative) | COX-2 | - | More potent than celecoxib in carrageenan-induced paw edema | [8] |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | - | - | Better anti-inflammatory activity than diclofenac sodium | [3] |

Anticancer Activity

The pyrazole scaffold is prevalent in a growing number of anticancer agents, particularly protein kinase inhibitors. These compounds often target signaling pathways crucial for cancer cell proliferation and survival.

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Ruxolitinib | JAK1/JAK2 | 0.0028 / 0.0047 | [9] |

| Crizotinib | c-Met/ALK | 0.004 / 0.02 | [9] |

| Compound 22 (1,4-benzoxazine-pyrazole hybrid) | EGFR | 0.6124 | [10] |

| Compound 23 (1,4-benzoxazine-pyrazole hybrid) | EGFR | 0.5132 | [10] |

| Compound 36 (pyrazole derivative) | CDK2 | 0.199 | [2] |

| Pyrazole derivative 5b | Tubulin polymerization | 7.30 | [3] |

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanisms of action are diverse, including the inhibition of essential enzymes like DNA gyrase.[11]

| Compound | Organism | MIC (µg/mL) | Reference |

| Cefoselis | Gram-negative and Gram-positive bacteria | - | [12] |

| Ceftolozane | Drug-resistant bacteria (e.g., MRSA, Pseudomonas aeruginosa) | - | [12] |

| Naphthyl-substituted pyrazole-derived hydrazone (6) | S. aureus, A. baumannii | 0.78–1.56 | [12] |

| Pyrazole derivative 3 | E. coli | 0.25 | [3] |

| Pyrazole derivative 4 | S. epidermidis | 0.25 | [3] |

| Pyrazole derivative 2 | A. niger | 1 | [3] |

Experimental Protocols: Synthesis of the Pyrazole Core

The synthesis of the pyrazole ring is a well-established area of organic chemistry with numerous methodologies. The classical and still widely used method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In recent years, one-pot and multi-component reactions have gained prominence due to their efficiency and atom economy.

General Protocol for Knorr Pyrazole Synthesis

This protocol describes a general procedure for the synthesis of 3,5-disubstituted pyrazoles.

Materials:

-

Aryl methyl ketone (1.0 eq)

-

Araldehyde (1.0 eq)

-

Hydrazine hydrochloride (1.0 eq)

-

Sodium acetate (1.0 eq)

-

Rectified spirit (solvent)

-

Potassium bromate (KBrO3) - Potassium bromide (KBr) mixture (for oxidation)

Procedure:

-

A mixture of the aryl methyl ketone (e.g., acetophenone, 2 mmol), araldehyde (e.g., benzaldehyde, 2 mmol), hydrazine hydrochloride (2 mmol), and sodium acetate (2 mmol) is taken in a round-bottomed flask containing rectified spirit (7 mL).

-

The reaction mixture is refluxed for 30 minutes. The initial product is a dihydropyrazole (pyrazoline).

-

The reaction mixture is cooled to room temperature.

-

An aqueous solution of potassium bromate and potassium bromide is added to the reaction mixture to effect the oxidation of the pyrazoline to the corresponding pyrazole.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by filtration or extraction.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

One-Pot, Three-Component Synthesis of Polysubstituted Pyrazoles

This protocol outlines a modern, efficient one-pot synthesis.

Materials:

-

Aldehyde (1.0 eq)

-

Hydrazine derivative (1.0 eq)

-

1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq)

-

Base (e.g., alkoxide)

-

Solvent (e.g., ethanol)

Procedure:

-

In a round-bottomed flask, the aldehyde (0.01 mol), hydrazine derivative (0.01 mol), and 1,3-dicarbonyl compound (0.01 mol) are mixed.

-

A catalytic amount of a suitable base (e.g., sodium ethoxide) is added.

-

The reaction mixture is stirred at room temperature.

-

The reaction is typically rapid, with a color change observed within 10-20 minutes.

-

The product is precipitated by the addition of a non-polar solvent or by cooling the reaction mixture.

-

The solid product is collected by filtration, washed with a suitable solvent, and dried.

A generalized workflow for pyrazole synthesis is depicted below.

Mechanism of Action: Targeting Key Signaling Pathways

The diverse biological activities of pyrazole compounds stem from their ability to interact with a multitude of molecular targets. A prominent example is the inhibition of protein kinases, a large family of enzymes that play a central role in cellular signaling.

Inhibition of Protein Kinase Signaling

Many pyrazole-based anticancer drugs function as inhibitors of protein kinases that are dysregulated in cancer.[9] For instance, pyrazole derivatives have been developed to target kinases in the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are critical for cell growth, proliferation, and survival.[13][14]

The pyrazole ring often serves as a scaffold that can be functionalized to achieve high affinity and selectivity for the ATP-binding pocket of a specific kinase. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade and inducing apoptosis in cancer cells.

A simplified representation of pyrazole-based kinase inhibition is shown below.

Structure-Activity Relationships (SAR)

The development of potent and selective pyrazole-based drugs relies heavily on understanding their structure-activity relationships (SAR). SAR studies explore how modifications to the chemical structure of a molecule affect its biological activity. For pyrazole derivatives, the nature and position of substituents on the pyrazole ring and any appended functional groups are critical determinants of their pharmacological profile.

For example, in the context of anticancer pyrazole derivatives, SAR studies have revealed key structural features that contribute to their potency and selectivity.

A logical diagram illustrating key SAR principles for anticancer pyrazoles is presented below.

Conclusion

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of novel therapeutic agents. From its early beginnings in the late 19th century to its current prominence in a wide range of clinical applications, the journey of pyrazole chemistry is a testament to the power of heterocyclic compounds in medicinal chemistry. The continued exploration of novel synthetic methodologies, the elucidation of complex mechanisms of action, and the systematic application of SAR principles will undoubtedly lead to the discovery of new and improved pyrazole-based drugs for the treatment of a myriad of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]

- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-1-butyl-1H-pyrazole as a versatile synthetic intermediate for the development of novel compounds, particularly in the field of medicinal chemistry. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Introduction

This compound is a key building block for the synthesis of a diverse range of substituted pyrazole derivatives. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, kinase inhibition, anti-inflammatory, and anticancer effects. The bromine atom at the 5-position serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize biological activity and pharmacokinetic properties.

Key Applications in Drug Discovery

The primary application of this compound lies in its use as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide variety of substituted pyrazoles.

1. Suzuki-Miyaura Coupling: Synthesis of 1-butyl-5-aryl-1H-pyrazoles

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, allowing for the introduction of various aryl and heteroaryl substituents at the 5-position of the pyrazole ring. This is particularly relevant for the synthesis of kinase inhibitors, where specific aryl moieties are often required for binding to the ATP-binding site of the target kinase.

2. Buchwald-Hartwig Amination: Synthesis of 1-butyl-5-amino-1H-pyrazoles

The Buchwald-Hartwig amination enables the formation of C(sp²)-N bonds, providing access to 5-amino-1H-pyrazole derivatives. These compounds are valuable intermediates and can also exhibit biological activity themselves. The introduction of substituted anilines or other amines can significantly influence the pharmacological profile of the resulting molecules.

3. Sonogashira Coupling: Synthesis of 1-butyl-5-alkynyl-1H-pyrazoles

The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of 5-alkynyl-1H-pyrazoles. The alkyne functionality can be further elaborated or may itself contribute to the biological activity of the final compound. This reaction is carried out using a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocols

The following are generalized protocols for the key cross-coupling reactions of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Dioxane/H₂O, Toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Add the palladium catalyst (0.01-0.05 equiv.).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 h), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-butyl-5-aryl-1H-pyrazole.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an amine.

Materials:

-

This compound

-

Amine (e.g., aniline, alkylamine)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, BINAP)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a reaction vessel, combine the palladium catalyst (0.01-0.05 equiv.) and the phosphine ligand (0.01-0.10 equiv.) in the solvent.

-

Add the base (1.5-2.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.5 equiv.).

-

Seal the vessel, then evacuate and backfill with an inert gas three times.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the desired 1-butyl-5-amino-1H-pyrazole derivative.

Protocol 3: Sonogashira Coupling of this compound

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine, Diisopropylamine)

-

Solvent (e.g., THF, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dried reaction flask, add this compound (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and CuI (0.02-0.10 equiv.).

-

Evacuate and backfill the flask with an inert gas.

-

Add the degassed solvent and the base.

-

Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as indicated by TLC or LC-MS analysis.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired 1-butyl-5-alkynyl-1H-pyrazole.

Quantitative Data

The following tables summarize representative data for analogous cross-coupling reactions on bromo-pyrazole systems. While specific data for this compound is not extensively available in the cited literature, these examples provide a strong indication of the expected reactivity and yields.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Bromopyrazoles

| Entry | Bromopyrazole Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ | EtOH/H₂O | 135 (MW) | 89 |

| 2 | 4-Bromopyrazole | Phenylboronic acid | Pd(OAc)₂ (3) / SPhos (6) | K₃PO₄ | Dioxane/H₂O | 100 | 86 |

| 3 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 75 |

Data is for analogous bromopyrazole systems and serves as a reference.

Table 2: Representative Buchwald-Hartwig Amination of Bromopyrazoles

| Entry | Bromopyrazole Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromo-1H-pyrazole | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 85 |

| 2 | 3-Bromo-1H-pyrazole | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 78 |

| 3 | 2-Bromoestrone derivative | Aniline | Pd(OAc)₂ (10) | X-Phos (10) | NaOtBu | Toluene | 100 (MW) | 95 |

Data is for analogous bromopyrazole systems and serves as a reference.

Table 3: Representative Sonogashira Coupling of Bromo-heterocycles

| Entry | Bromo-heterocycle | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 98 |

| 2 | 6,7-Dibromoquinoline-5,8-dione | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | RT | 85 |

| 3 | 5-Bromoindole derivative | Propargyl alcohol | PdCl₂(PPh₃)₂ (10) | CuI (20) | Et₃N | DMF | 70 | High |

Data is for analogous bromo-heterocyclic systems and serves as a reference.

Visualizations

Experimental Workflow for Synthesis of Pyrazole-Based Kinase Inhibitors

Caption: Synthetic and screening workflow for pyrazole-based kinase inhibitors.

Signaling Pathway Inhibition by Pyrazole Derivatives

Many pyrazole derivatives function as ATP-competitive kinase inhibitors, targeting key nodes in oncogenic signaling pathways. A common target is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Inhibition of the PI3K/AKT signaling pathway by a pyrazole derivative.

Application Notes and Protocols: 5-Bromo-1-butyl-1H-indazole Derivatives in Medicinal Chemistry

A Note on Chemical Structure: Initial research into "5-Bromo-1-butyl-1H-pyrazole" suggests a likely misidentification in the query compound. The prominent and pharmacologically active molecule fitting a similar description is (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1-butyl-1H-indazole-3-carboxamide , commonly known as ADB-5'Br-BUTINACA . This compound belongs to the indazole class of synthetic cannabinoids. These application notes will focus on this indazole derivative and its analogues, which are of significant interest in medicinal chemistry and forensic science due to their potent activity at cannabinoid receptors.

Introduction

Derivatives of 5-bromo-1-butyl-1H-indazole are a class of synthetic cannabinoids that have emerged as potent agonists of the cannabinoid receptors CB1 and CB2.[1][2][3] These compounds are of interest to researchers in drug development and forensic analysis. The 5-bromo-1-butyl-indazole core serves as a scaffold that, when appropriately substituted, yields high-affinity ligands for cannabinoid receptors. This document provides an overview of the synthesis, biological activity, and relevant experimental protocols for researchers working with these compounds.

Synthesis

The synthesis of ADB-5'Br-BUTINACA and related compounds typically involves a multi-step process starting from a brominated indazole core. A key intermediate is 5-Bromo-1H-indazole-3-carboxylic acid .

Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid:

This intermediate can be synthesized through the bromination of indazole-3-carboxylic acid.[4]

-

Reaction: Indazole-3-carboxylic acid is dissolved in glacial acetic acid and heated. A solution of bromine in glacial acetic acid is then added dropwise.

-

Reaction Conditions: The reaction mixture is heated at 90°C for an extended period (e.g., 16 hours).[4]

-

Work-up: After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with cold water, and dried to yield 5-bromo-1H-indazole-3-carboxylic acid.[4]

Synthesis of ADB-5'Br-BUTINACA:

The final compound is typically synthesized through an N-alkylation of the indazole core followed by an amide coupling.[5]

-

N-Alkylation: 5-Bromo-1H-indazole-3-carboxylic acid is dissolved in a suitable solvent like dimethylformamide (DMF). A base such as sodium hydride (NaH) is added to deprotonate the indazole nitrogen, followed by the addition of an alkyl halide (e.g., 1-bromobutane) to introduce the butyl tail.[5]

-

Amide Coupling: The resulting N-alkylated intermediate is then coupled with the appropriate amine, in this case, (S)-2-amino-3,3-dimethyl-1-oxobutanamide (L-tert-leucinamide). This step often employs a coupling agent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).[5]

-

Purification: The final product is purified using techniques like preparative high-performance liquid chromatography (HPLC).[5]

Biological Activity

ADB-5'Br-BUTINACA and its analogues are potent agonists of the cannabinoid receptors CB1 and CB2.[1][2][3] The CB1 receptor is primarily found in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly expressed in the immune system and is involved in modulating inflammation.

The table below summarizes the in vitro activity of ADB-5'Br-BUTINACA and a related compound at human CB1 and CB2 receptors.

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| (S)-ADB-5'Br-BUTINACA | CB1 | β-arrestin 2 recruitment | EC50 | 82.1 nM | [2] |

| Emax | 497% (vs. CP55,940) | [2] | |||

| CB2 | β-arrestin 2 recruitment | EC50 | 13.4 nM | [2] | |

| Emax | 88.1% (vs. CP55,940) | [2] | |||

| CB1 | Intracellular calcium release | EC50 | 12.5 nM | [2] | |

| (S)-MDMB-5'Br-BUTINACA | CB1 | β-arrestin 2 recruitment | EC50 | 61.2 nM | [2] |

| Emax | 360% (vs. CP55,940) | [2] | |||

| CB2 | β-arrestin 2 recruitment | EC50 | 3.00 nM | [2] | |

| Emax | 79.1% (vs. CP55,940) | [2] |

Experimental Protocols

4.1. Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol is a general method to determine the binding affinity (Ki) of a test compound for the CB1 or CB2 receptor.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [3H]CP55,940).

-

Test compound (e.g., ADB-5'Br-BUTINACA).

-

Non-specific binding control (e.g., WIN 55,212-2).

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Wash buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in binding buffer.

-

In a 96-well plate, add binding buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of a non-specific competitor (for non-specific binding).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

4.2. Cannabinoid Receptor Functional Assay (β-Arrestin Recruitment)

This protocol measures the functional activity of a compound as an agonist or antagonist by quantifying its ability to induce the recruitment of β-arrestin to the activated cannabinoid receptor.

Materials:

-

Cells co-expressing the cannabinoid receptor (CB1 or CB2) fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.

-

Assay medium.

-

Test compound.

-

Reference agonist (e.g., CP55,940).

-

Detection substrate.

-

Luminometer or spectrophotometer.

Procedure:

-

Plate the engineered cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of the test compound and the reference agonist in assay medium.

-

Add the diluted compounds to the cells.

-

Incubate for a period sufficient to allow for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes) at 37°C.

-

Add the detection substrate according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or absorbance) using a plate reader.

-

Plot the signal as a function of compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

Conclusion

The 5-bromo-1-butyl-1H-indazole scaffold is a key component of a new generation of synthetic cannabinoids. Compounds like ADB-5'Br-BUTINACA exhibit high potency at both CB1 and CB2 receptors, making them valuable tools for research into the endocannabinoid system. The protocols outlined in this document provide a starting point for the synthesis and pharmacological characterization of these and other related molecules. Researchers should exercise appropriate caution when handling these potent compounds.

References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 3. In vitro cannabinoid activity profiling of generic ban-evading brominated synthetic cannabinoid receptor agonists and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. diva-portal.org [diva-portal.org]

Application of 5-Bromo-1-butyl-1H-pyrazole in Kinase Inhibitor Synthesis

For: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" for its prevalence in bioactive compounds, particularly in the development of protein kinase inhibitors (PKIs).[1][2][3] Kinase deregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making PKIs a critical class of therapeutic agents.[4] This document outlines the potential application of 5-Bromo-1-butyl-1H-pyrazole as a versatile starting material for the synthesis of novel kinase inhibitors. The bromine atom at the 5-position serves as a key functional handle for introducing molecular diversity through cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of modern drug discovery.[5][6][7] We provide a representative synthetic protocol, data on analogous pyrazole-based inhibitors, and visualizations of the synthetic workflow and a relevant biological pathway.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its structural and electronic properties make it an ideal building block for kinase inhibitors.[8] It can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many type I and type II inhibitors.[1] The synthetic tractability of the pyrazole core allows for systematic exploration of structure-activity relationships (SAR), enabling the optimization of potency and selectivity.[9][10][11] Numerous FDA-approved drugs, such as Ruxolitinib (a JAK1/2 inhibitor), incorporate a pyrazole scaffold, underscoring its therapeutic importance.[1]

This compound represents a valuable, albeit under-documented, starting material. The 1-butyl group provides a lipophilic anchor, while the 5-bromo position is primed for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of various aryl or heteroaryl groups to target the active sites of specific kinases.[12]

Representative Synthesis of a Kinase Inhibitor

A common and powerful method for elaborating the 5-bromo-pyrazole core is the Suzuki-Miyaura cross-coupling reaction.[13][14] This reaction facilitates the formation of a carbon-carbon bond between the pyrazole and a boronic acid derivative. For this application note, we propose the synthesis of a hypothetical inhibitor targeting the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation often dysregulated in cancer.[1][15] The target molecule, 1-butyl-5-(4-phenoxyphenyl)-1H-pyrazole , is synthesized by coupling this compound with 4-phenoxyphenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure for the synthesis of 1-butyl-5-(4-phenoxyphenyl)-1H-pyrazole.

Materials:

-

This compound (1.0 eq)

-

4-Phenoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq) or a suitable phosphine ligand

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), 4-phenoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.

-

Under the inert atmosphere, add 1,4-dioxane and water in a 4:1 ratio (v/v). The reaction concentration should be approximately 0.1 M with respect to the bromo-pyrazole.

-

Heat the reaction mixture to 85-95°C and stir vigorously overnight.[16]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired compound, 1-butyl-5-(4-phenoxyphenyl)-1H-pyrazole.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data on Representative Pyrazole-Based Kinase Inhibitors

To provide context for the potential efficacy of inhibitors derived from this compound, the following table summarizes the activity of several known pyrazole-containing kinase inhibitors against their primary targets.

| Compound Name | Target Kinase(s) | IC₅₀ (nM) | Reference |

| Ruxolitinib | JAK1, JAK2 | ~3 | [1] |

| Afuresertib | Akt | - | [1] |

| Compound 33 | FLT3, VEGFR2 | - | [9] |

| SR-3576 | JNK3 | 7 | [11] |

| Pyrazoloisoquinoline 1a' | Haspin | 23 | [17] |

| SC-806 | p38 MAP Kinase | - | [18] |

Target Signaling Pathway: PI3K/Akt

The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and growth. In many cancers, this pathway is constitutively active due to mutations in components like PI3K or loss of the tumor suppressor PTEN. A pyrazole-based inhibitor could be designed to target Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel kinase inhibitors. The strategic placement of the bromine atom allows for the efficient introduction of diverse chemical moieties via robust and well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. By leveraging this scaffold, medicinal chemists can systematically explore structure-activity relationships to develop potent and selective inhibitors against a wide range of kinase targets implicated in human disease. The protocols and data presented herein provide a foundational framework for researchers to begin exploring the potential of this valuable synthetic intermediate.

References

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. search.library.uq.edu.au [search.library.uq.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38* | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rose-hulman.edu [rose-hulman.edu]

- 14. Yoneda Labs [yonedalabs.com]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Development of Novel Bioactive Molecules from 5-Bromo-1-butyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel bioactive molecules derived from the starting material 5-Bromo-1-butyl-1H-pyrazole. The protocols outlined below are intended to serve as a foundational methodology for researchers engaged in the discovery of new therapeutic agents. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document will focus on the development of pyrazole-based inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[1][4]

Rationale for Targeting p38 MAP Kinase

The p38 mitogen-activated protein kinase (MAPK) is a serine/threonine kinase that plays a central role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[4] Overactivation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and Crohn's disease.[4] Therefore, the development of potent and selective p38 MAPK inhibitors represents a promising therapeutic strategy for the treatment of these conditions. Pyrazole-based compounds have been identified as effective inhibitors of p38 MAPK, making this compound a valuable scaffold for the design of novel anti-inflammatory agents.[1][5]

Synthetic Strategy: Derivatization of this compound

The bromine atom at the 5-position of the pyrazole ring serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyrazole core to identify potent and selective inhibitors. The following sections detail protocols for key coupling reactions.

General Considerations for Cross-Coupling Reactions

-

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the catalyst and reagents.

-

Anhydrous solvents and reagents are recommended for optimal results.[6]

-

The choice of ligand, base, and solvent can significantly impact the reaction outcome and should be optimized for each specific substrate combination.

Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between the 5-position of the pyrazole and various aryl or heteroaryl boronic acids or esters.[7][8][9]

Reaction Scheme:

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (e.g., 4-fluorophenylboronic acid)

-

Palladium catalyst (e.g., Pd(dppf)Cl2)[7]

-

Base (e.g., K2CO3)[7]

-

Solvent (e.g., dimethoxyethane)[7]

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K2CO3 (2.0 mmol), and Pd(dppf)Cl2 (0.05 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add dimethoxyethane (10 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol for Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties at the 5-position, which can serve as handles for further functionalization or as key pharmacophoric elements.[6][10][11]

Reaction Scheme:

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh3)2Cl2)

-

Copper(I) cocatalyst (e.g., CuI)

-

Base (e.g., triethylamine)

-

Solvent (e.g., THF)

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh3)2Cl2 (0.02 mmol), and CuI (0.04 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add THF (10 mL) and triethylamine (2.0 mmol) via syringe.

-

Add the terminal alkyne (1.2 mmol) dropwise.

-

Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography.

Protocol for Buchwald-Hartwig Amination

This reaction allows for the synthesis of 5-amino-pyrazole derivatives, which can introduce crucial hydrogen bond donors and acceptors for interaction with the target protein.[12][13][14]

Reaction Scheme:

Caption: A streamlined workflow for the development of bioactive pyrazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Screening 5-Bromo-1-butyl-1H-pyrazole for Biological Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial biological screening of the novel compound, 5-Bromo-1-butyl-1H-pyrazole. Based on the well-documented and diverse biological activities of pyrazole derivatives, this document outlines protocols for assessing its potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

Introduction to Pyrazole Derivatives

The pyrazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[1][2][3] The biological effects of pyrazole compounds are often attributed to their ability to inhibit various enzymes and signaling pathways crucial for disease progression. Given this background, this compound is a candidate for screening against several key biological targets.

Proposed Screening Strategy

An efficient initial screening workflow is proposed to evaluate the biological potential of this compound. This involves a tiered approach, starting with broad-spectrum cytotoxicity screening, followed by more specific antimicrobial and anti-inflammatory assays.

Figure 1: Proposed workflow for biological screening.

Data Presentation: Illustrative Data for Structurally Related Pyrazole Derivatives

The following tables summarize the reported biological activities of pyrazole derivatives with substitutions (bromo and/or alkyl groups) that are structurally related to this compound. This data serves as a reference for potential activity ranges.

Table 1: Anticancer Activity of Substituted Pyrazole Derivatives

| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| P-03 | Bromo-coumarinyl-pyrazole | A-549 (Lung) | 13.5 | [4] |

| 51m | Bromo-phenyl-pyrazole | NCI-H522 (Lung) | 2.41 | [5] |

| 48 | Bromo-phenyl-pyrazole-triazole | PC-3 (Prostate) | 5.26 (pIC50) | [6] |

| 6g | Phenyl-pyrazole-thiadiazole | A549 (Lung) | 1.537 | [7] |

| 25 | Pyrazolyl benzimidazole | HepG2 (Liver) | 1.83 | [2] |

Table 2: Antimicrobial Activity of Substituted Pyrazole Derivatives

| Compound ID | Substitution | Microbial Strain | MIC (µg/mL) | Reference |

| 7 | Coumarin-substituted pyrazole | S. aureus (MRSA) | 3.125 | [8] |

| 4a | Fluoro-phenyl-aminopyrazole | S. aureus | 230 | [9] |

| 4b | Chloro-phenyl-aminopyrazole | S. aureus | 460 | [9] |

| 21a | Pyrazole-carbothiohydrazide | A. niger | 2.9-7.8 | [10] |

| - | Alkyl pyrazole derivative | B. subtilis | 0.007-0.062 | [9] |

Table 3: Anti-inflammatory Activity of Substituted Pyrazole Derivatives

| Compound ID | Substitution | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 6f | Trimethoxy-phenyl-pyrazole-pyridazine | COX-2 Inhibition | 1.15 | 8.31 | [11] |

| 5f | Trimethoxy-phenyl-pyrazolone-pyridazine | COX-2 Inhibition | 1.50 | 9.56 | [11] |

| PYZ31 | Pyrazole derivative | COX-2 Inhibition | 0.01987 | - | [12] |

| PYZ37 | 1,3,4-trisubstituted pyrazole | COX-2 Inhibition | 0.2 | >1 | [12] |

| 67 | Dihydropyrazole sulfonamide | COX-2 Inhibition | 0.33 | - |

Experimental Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1]

Materials:

-

Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma)

-

This compound stock solution (in DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.[5]

Materials:

-